2-(5-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
- This compound may have applications in drug discovery due to its unique structure.
2-(5-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide: is a complex organic compound with an intriguing structure. Let’s break it down:
Preparation Methods
Reaction Conditions: These would depend on the chosen synthetic strategy.
Industrial Production: As of now, there is no established industrial-scale production method for this compound.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformations.
Major Products: Without experimental data, we can’t pinpoint exact products. exploring potential derivatives and intermediates is essential.
Scientific Research Applications
Chemistry: Researchers might investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: It could serve as a probe for studying biological processes or as a lead compound for drug development.
Medicine: Investigating its pharmacological properties (e.g., anti-cancer, anti-inflammatory) is crucial.
Industry: If scalable synthesis becomes feasible, applications in materials science or agrochemicals could emerge.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is lacking. understanding its interactions with cellular targets (e.g., enzymes, receptors) would be critical.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list, you might explore related indole-based compounds, triazolo[4,3-a]pyridines, and acetamides.
Uniqueness: The fusion of indole, triazolo[4,3-a]pyridine, and acetamide motifs makes this compound distinct.
Remember that further research and experimental validation are necessary to fully uncover the potential of this compound.
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O2/c1-25-14-5-6-15-13(10-14)7-9-22(15)12-18(24)19-11-17-21-20-16-4-2-3-8-23(16)17/h2-10H,11-12H2,1H3,(H,19,24) |
InChI Key |
MOEXRKQVEQLBIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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